2-Bromo-5-chloro-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methylpyrimidine typically involves the bromination and chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5-chloro-4-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Bromo-4-methylpyrimidine
- 5-Chloro-4-methylpyrimidine
- 2-Chloro-5-bromopyrimidine
Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-methylpyrimidine is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct advantages in certain chemical reactions and applications .
Properties
Molecular Formula |
C5H4BrClN2 |
---|---|
Molecular Weight |
207.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
InChI Key |
KGDQPSQFWZUACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.